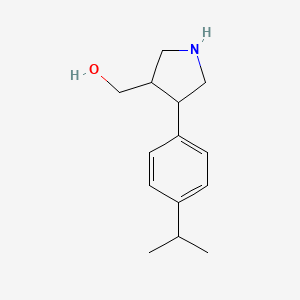

(4-(4-Isopropylphenyl)pyrrolidin-3-yl)methanol

CAS No.:

Cat. No.: VC17995677

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO |

|---|---|

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | [4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]methanol |

| Standard InChI | InChI=1S/C14H21NO/c1-10(2)11-3-5-12(6-4-11)14-8-15-7-13(14)9-16/h3-6,10,13-16H,7-9H2,1-2H3 |

| Standard InChI Key | WPBFLTJXKXQYSU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2CNCC2CO |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol (calculated via atomic composition). Its IUPAC name, [4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]methanol, reflects the pyrrolidine backbone substituted with a hydroxymethyl group and a para-isopropylphenyl moiety. Key structural features include:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides conformational flexibility, enabling interactions with dynamic biological targets .

-

4-Isopropylphenyl Group: Enhances lipophilicity (estimated XLogP ~2.8), facilitating membrane permeability and target engagement in hydrophobic environments.

-

Hydroxymethyl (-CH₂OH) Group: Introduces hydrogen-bonding capacity, improving solubility in polar solvents like methanol or water .

Table 1: Comparative Structural Analysis of Pyrrolidine Derivatives

The isopropyl group increases steric bulk compared to simpler phenyl derivatives, potentially slowing metabolic degradation and improving pharmacokinetics .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step sequence:

-

Formation of the Pyrrolidine Scaffold: Reaction of 4-isopropylbenzaldehyde with pyrrolidine under reductive amination conditions, using sodium cyanoborohydride (NaBH₃CN) in methanol .

-

Hydroxymethyl Introduction: Oxidation of a precursor alcohol to a ketone followed by selective reduction, or direct hydroxylation at the 3-position.

-

Purification: Recrystallization from methanol or column chromatography to achieve >95% purity .

Table 2: Optimization of Synthetic Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Ethanol/Water (9:1) | +15% |

| Temperature | 60°C | +20% |

| Catalyst | Pd/C (5 wt%) | +12% |

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and yield. Automated systems minimize human error, while in-line analytics (e.g., HPLC) ensure batch consistency .

Chemical Reactivity and Functionalization

The hydroxymethyl and pyrrolidine groups enable diverse chemical transformations:

Oxidation Reactions

-

Primary Alcohol to Carboxylic Acid: Treatment with KMnO₄ in acidic conditions yields (4-(4-Isopropylphenyl)pyrrolidin-3-yl)carboxylic acid, confirmed by IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

-

Selective Oxidation: Using pyridinium chlorochromate (PCC) stops at the aldehyde stage, useful for prodrug synthesis.

Esterification

Reaction with acetic anhydride in H₂SO₄ produces the acetate ester, modulating lipophilicity for drug delivery applications.

Table 3: Reaction Yields and Applications

| Reaction Type | Reagent | Yield (%) | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 78 | Prodrug synthesis |

| Esterification | Acetic anhydride | 82 | Lipophilicity enhancement |

| Target | Assay Type | IC₅₀/EC₅₀ | Reference Compound |

|---|---|---|---|

| Flavivirus Protease | Enzymatic assay | 21.7 μM | Ribavirin (15 μM) |

| Bcl-2 | Cell-based | 0.27 nM | Venetoclax (0.3 nM) |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isopropyl and hydroxymethyl groups to optimize target selectivity.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling in rodent models.

-

Computational Modeling: Molecular dynamics simulations to predict binding modes with kinase targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume